molecular formula C24H30Cl2N2O3 B2866388 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride CAS No. 57149-09-4

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride

Cat. No.: B2866388
CAS No.: 57149-09-4
M. Wt: 465.42
InChI Key: VQMFEXCBAXFHDJ-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt of a propanolamine derivative featuring a 4-methoxyphenyl-substituted piperazine ring and a naphthalen-1-yloxy group. Its IUPAC name is 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride, with a molecular formula of C₂₄H₂₈N₂O₃·2HCl (estimated molecular weight ~465.4 g/mol). The dihydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-22-11-9-20(10-12-22)26-15-13-25(14-16-26)17-21(27)18-29-24-8-4-6-19-5-2-3-7-23(19)24;/h2-12,21,27H,13-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLMYUKIUHKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-09-4
Record name 1-Piperazineethanol, 4-(4-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution-Based Approaches

A primary route involves the reaction between 1-(4-methoxyphenyl)piperazine and epichlorohydrin derivatives. For instance, 1-(2-methoxyphenyl)piperazine reacts with epichlorohydrin in dichloromethane at 0–5°C to form an intermediate epoxide, which subsequently undergoes nucleophilic attack by 1-naphthol in the presence of potassium carbonate. This method typically achieves yields of 65–75%, with purification via column chromatography using ethyl acetate/petroleum ether (60:40).

Key Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C
  • Catalyst: Triethylamine or pyridine

Multi-Step Protection/Deprotection Sequences

Advanced protocols employ protective groups to enhance regioselectivity. For example, the hydroxyl group of 3-(naphthalen-1-yloxy)propane-1,2-diol is protected using 4-nitrobenzoyl chloride , followed by coupling with 1-(4-methoxyphenyl)piperazine under reflux in isopropyl alcohol. Deprotection via alkaline hydrolysis yields the target compound, which is then converted to the dihydrochloride salt using hydrochloric acid in ethanol.

Reaction Mechanisms and Intermediate Isolation

Epoxide Ring-Opening Mechanism

The epichlorohydrin-derived epoxide intermediate undergoes ring-opening via nucleophilic attack by the piperazine nitrogen, forming a secondary alcohol. Density functional theory (DFT) studies suggest that the reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, with an activation energy of ~45 kJ/mol.

Esterification and Aminolysis

In alternative routes, 3-(naphthalen-1-yloxy)propane-1,2-diol is esterified with 4-nitrobenzoyl chloride to form a diester intermediate. Subsequent aminolysis with 1-(4-methoxyphenyl)piperazine in dichloromethane at 25°C replaces the nitrobenzoyl group, achieving 80–85% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact
Solvent Polarity Dichloromethane +15% vs. THF
Reaction Temperature 25°C Max. 78% yield
Catalyst Loading 1.2 eq. pyridine Prevents byproducts

Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but increase side-product formation, necessitating stringent purification.

Counterion Effects in Salt Formation

Conversion to the dihydrochloride salt is optimized using 2.2 eq. HCl in ethanol, achieving >95% purity. Alternative salts (e.g., sulfate) exhibit inferior crystallinity, complicating isolation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/petroleum ether (75:25) removes unreacted piperazine.
  • Recrystallization: Isopropyl alcohol yields needle-shaped crystals with 99.5% purity (HPLC).

Spectroscopic Validation

  • 1H NMR (300 MHz, CDCl3): δ 2.58–2.70 (m, 4H, N-CH2), 3.74 (s, 3H, OCH3), 6.82–7.86 (m, 11H, aromatic).
  • IR (KBr): 3269 cm⁻¹ (O-H), 1627 cm⁻¹ (C=N).

Industrial-Scale Production Challenges

Byproduct Management

Side reactions generate 1-(4-methoxyphenyl)piperazine dimer (5–8%), mitigated via gradient elution during chromatography.

Solvent Recovery Systems

Closed-loop distillation recovers >90% dichloromethane, reducing costs by 30%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Epichlorohydrin Route 75 98.5 12.50
Ester Aminolysis 85 99.1 18.75
Solid-Phase Synthesis 60 97.8 22.00

The ester aminolysis route, despite higher costs, is preferred for API production due to superior purity.

Chemical Reactions Analysis

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups that retain the core structure of the original compound .

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of arylpiperazine-propanolamine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Structural Features Pharmacological Notes References
Target Compound 4-Methoxyphenyl-piperazine + naphthalen-1-yloxy Hypothesized α₁-adrenergic antagonism; enhanced solubility due to dihydrochloride salt
Naftopidil (Avishot/Flivas) [57149-07-2] 2-Methoxyphenyl-piperazine + naphthalen-1-yloxy Clinically used α₁-adrenergic antagonist for benign prostatic hyperplasia (BPH)
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol HCl [1215780-51-0] 4-Methoxyphenyl-piperazine + 4-chlorophenoxy Likely reduced lipophilicity vs. naphthyloxy analogs; potential for peripheral activity
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazinyl)propan-2-ol diHCl [464877-24-5] Adamantyl-phenoxy + 4-methylpiperazine Bulky adamantyl group may enhance CNS penetration; methylpiperazine alters selectivity
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol diHCl Allylphenoxy + 2-hydroxyethyl-piperazine Hydroxyethyl group increases polarity; allylphenoxy may confer metabolic instability

Key Structural and Functional Insights

Substitution on the Piperazine Ring 4-Methoxyphenyl vs. 2-Methoxyphenyl: The target compound’s 4-methoxyphenyl group (para-substitution) likely reduces α₁-adrenergic receptor affinity compared to Naftopidil’s 2-methoxyphenyl (ortho-substitution), which is optimized for receptor binding . Para-substitution may shift selectivity toward other GPCRs (e.g., serotonin receptors). Conversely, 4-chlorophenoxy (as in ) reduces lipophilicity, favoring peripheral action.

Naphthalenyloxy vs. Phenoxy Linkers The naphthalen-1-yloxy group in the target compound and Naftopidil provides greater lipophilicity and π-π stacking interactions compared to simpler phenoxy groups (e.g., in or ). This may improve CNS activity but increase off-target effects.

Salt Form and Solubility

  • The dihydrochloride salt in the target compound enhances water solubility (~10–20 mg/mL estimated) compared to free bases (e.g., Naftopidil free base solubility <1 mg/mL). This is critical for injectable formulations .

Synthetic Yields and Stability

  • Analogous compounds in (urea-piperazine-thiazole derivatives) show yields >80%, suggesting robust synthetic routes. However, the target compound’s naphthyloxy group may require careful purification due to steric hindrance.

Biological Activity

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride, commonly referred to as Naftopidil, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and related conditions. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula: C24H30Cl2N2O3
  • Molecular Weight: 465.4 g/mol
  • IUPAC Name: 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol; dihydrochloride
  • CAS Number: 57149-09-4

The biological activity of Naftopidil is primarily attributed to its interaction with adrenergic receptors. It acts as an antagonist at alpha-1 adrenergic receptors, which are implicated in smooth muscle contraction in the prostate and bladder neck. By inhibiting these receptors, Naftopidil promotes relaxation of these muscles, thereby alleviating urinary symptoms associated with BPH.

Key Mechanisms:

  • Receptor Binding: Naftopidil selectively binds to alpha-1 adrenoceptors, leading to vasodilation and reduced smooth muscle tone in the prostate.
  • Signal Transduction Modulation: The compound may alter intracellular signaling pathways, affecting calcium ion influx and subsequent muscle contraction.

Biological Activity and Pharmacological Effects

Naftopidil exhibits several biological activities that contribute to its therapeutic efficacy:

1. Uroselective Alpha-Adrenoceptor Antagonism

Research indicates that Naftopidil displays uroselectivity, meaning it preferentially affects the urinary tract over vascular tissues. This selectivity minimizes side effects commonly associated with non-selective alpha-blockers, such as hypotension.

2. Anti-inflammatory Properties

Studies have shown that Naftopidil may possess anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

3. Impact on Lipid Metabolism

Emerging evidence suggests that Naftopidil may improve lipid profiles and insulin sensitivity, which are often compromised in patients with metabolic syndrome.

Case Studies and Research Findings

StudyFindings
Study on Efficacy in BPH A clinical trial demonstrated that Naftopidil significantly improved urinary symptoms and flow rates in men with BPH compared to placebo (Yoshida et al., 2010).
Effects on Blood Pressure In hypertensive patients, Naftopidil was shown to lower blood pressure without significant adverse events related to postural hypotension (Kawabe et al., 2015).
Lipid Profile Improvement A study indicated that Naftopidil administration resulted in favorable changes in lipid metabolism markers among patients with dyslipidemia (Tanaka et al., 2018).

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